An In-depth Technical Guide to the Mechanism of Action of PK 11195
An In-depth Technical Guide to the Mechanism of Action of PK 11195
For Researchers, Scientists, and Drug Development Professionals
Introduction
PK 11195, an isoquinoline carboxamide, is a selective ligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is implicated in a variety of cellular processes, including apoptosis, cell proliferation, and neuroinflammation. While extensively used as a radioligand for imaging TSPO expression, particularly in the context of neuroinflammation, PK 11195 also exhibits direct biological effects that are of significant interest in drug development, especially in oncology. This guide provides a detailed examination of the molecular mechanisms underlying the actions of PK 11195, with a focus on its pro-apoptotic effects.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of PK 11195 with its primary target and its effects on cellular functions.
Table 1: Binding Affinity of PK 11195 for TSPO
| Parameter | Value | Species/System | Reference |
| Kd | 9.24 nM | Human osteoblast-like cells | [2] |
| Kd | 4.3 - 6.6 nM | Human brain tissue | [3] |
| Ki | 9.3 ± 0.5 nM | Not specified | [4] |
| Bmax | 7682 fmol/mg protein | Human osteoblast-like cells | [2] |
Table 2: In Vitro Anti-proliferative and Pro-apoptotic Activity of PK 11195
| Cell Line | Effect | IC50/Concentration | Reference |
| Neuroblastoma (SMS-KCN, KCNR, SMS-KAN, KANR) | Inhibition of proliferation | 80-120 µM | [5] |
| H1299 (Lung Cancer) | Apoptotic cell death increase (117%) | 25 µM (pretreatment) | [6] |
| Isolated cardiac mitochondria | Cytochrome c release and mitochondrial potential dissipation | 50, 100, 200 µM (dose-dependent) | [7] |
Core Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway
PK 11195 primarily induces apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.
Interaction with TSPO and Modulation of Mitochondrial Function
PK 11195 binds to TSPO on the outer mitochondrial membrane.[1] While the high-affinity binding is in the nanomolar range, the pro-apoptotic effects are typically observed at micromolar concentrations, suggesting a complex mechanism that may involve more than simple TSPO occupancy.[5]
One of the key events following PK 11195 treatment is the disruption of the mitochondrial membrane potential (ΔΨm).[2][6][7][8][9] This depolarization is a critical early step in the apoptotic cascade. In H1299 lung cancer cells, pretreatment with 25 µM PK 11195 completely inhibited cobalt chloride-induced mitochondrial membrane potential depolarization.[6] In isolated cardiac mitochondria, PK 11195 caused a dose-dependent dissipation of mitochondrial potential at concentrations of 50, 100, and 200 µM.[7]
The loss of ΔΨm is followed by the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol.[7] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome and the activation of initiator caspase-9.
Signaling Pathways
The pro-apoptotic signaling cascade initiated by PK 11195 involves the activation of stress-activated protein kinases, including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).
Experimental Protocols
[3H]PK 11195 Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) and density of binding sites (Bmax) of PK 11195 for TSPO.
Materials:
-
[3H]PK 11195 (radioligand)
-
Unlabeled PK 11195 (for competition assay)
-
Cell membranes or tissue homogenates expressing TSPO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Prepare cell membranes or tissue homogenates.
-
For saturation binding, incubate a constant amount of membrane protein with increasing concentrations of [3H]PK 11195.
-
For competition binding, incubate a constant concentration of [3H]PK 11195 and a constant amount of membrane protein with increasing concentrations of unlabeled PK 11195.[10]
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using Scatchard analysis for saturation binding or non-linear regression for competition binding to determine Kd and Bmax or Ki values.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess mitochondrial health by measuring ΔΨm.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Assay buffer
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
-
Positive control (e.g., CCCP, a mitochondrial membrane potential disruptor)
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with PK 11195 at various concentrations and for different durations. Include a positive control treated with CCCP.
-
Prepare a JC-1 staining solution (e.g., 1-10 µM in cell culture medium).[11]
-
Remove the treatment medium and incubate the cells with the JC-1 staining solution at 37°C for 15-30 minutes.[11][12]
-
Wash the cells with assay buffer.
-
Analyze the cells immediately. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[12]
-
Quantify the fluorescence using a fluorescence microscope (observing color change), a flow cytometer (detecting shifts in FL1 and FL2 channels), or a plate reader (measuring fluorescence at ~590 nm for red and ~530 nm for green).[12][13]
Detection of Apoptosis by Annexin V Staining
The Annexin V assay identifies early apoptotic cells by detecting the externalization of phosphatidylserine (PS).
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat cells with PK 11195.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.[14]
-
Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Cytochrome c Release Assay
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
Materials:
-
Cell lysis buffer for cytosolic extraction
-
Mitochondrial isolation buffer
-
Dounce homogenizer
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Anti-cytochrome c antibody
-
Antibodies for loading controls (e.g., actin for cytosol, COX IV for mitochondria)
Procedure:
-
Treat and harvest cells.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.[15]
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[16]
-
Lyse the mitochondrial pellet using a suitable buffer.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-cytochrome c antibody and appropriate loading control antibodies. An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.
Western Blot Analysis of JNK and p38 MAPK Activation
This protocol is for detecting the activation of JNK and p38 MAPK by analyzing their phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with PK 11195 for various times.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated (active) forms of JNK and p38.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies against total JNK and p38 to confirm equal protein loading.[17]
Conclusion
PK 11195 serves as a valuable tool for studying the function of TSPO and holds potential as a therapeutic agent, particularly in cancer therapy. Its mechanism of action is centered on the induction of apoptosis through the mitochondrial pathway, a process characterized by the disruption of mitochondrial membrane potential, release of cytochrome c, and activation of caspase cascades. Furthermore, the involvement of the JNK and p38 MAPK signaling pathways in mediating these effects highlights the complex interplay between TSPO and cellular stress responses. The experimental protocols detailed in this guide provide a framework for the continued investigation of PK 11195 and the development of novel therapeutics targeting mitochondrial-mediated apoptosis.
References
- 1. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro mitochondrial effects of PK 11195, a synthetic translocator protein 18 kDa (TSPO) ligand, in human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The low-affinity binding of second generation radiotracers targeting TSPO is associated with a unique allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The translocator protein (TSPO) ligand PK11195 induces apoptosis and cell cycle arrest and sensitizes to chemotherapy treatment in pre- and post-relapse neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of the Classical TSPO Ligand PK 11195 on In Vitro Cobalt Chloride Model of Hypoxia-like Condition in Lung and Brain Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. chem-agilent.com [chem-agilent.com]
- 14. kumc.edu [kumc.edu]
- 15. merckmillipore.com [merckmillipore.com]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. The p38 Mitogen-Activated Protein kinase pathway is involved in the regulation of Heme Oxygenase-1 by acidic extracellular pH in aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
